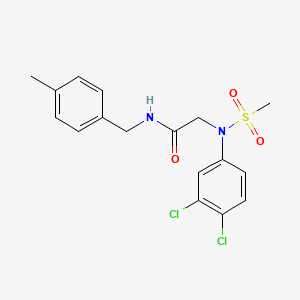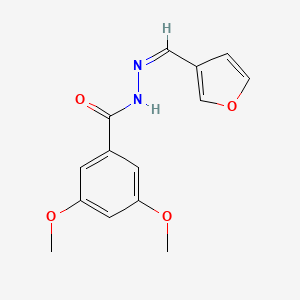
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochloride, also known as 4F-Phenylpiracetam, is a synthetic compound that belongs to the class of nootropic drugs. It is a derivative of piracetam, a well-known cognitive enhancer. 4F-Phenylpiracetam has gained popularity in the scientific community due to its potential cognitive and memory-enhancing effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam is not fully understood. However, it is believed to work by increasing the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain. These neurotransmitters are involved in various cognitive processes such as memory, learning, and attention.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam may increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in the growth and survival of neurons. It may also increase the levels of ATP in the brain, which is the primary energy source for brain cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam in lab experiments is its potential cognitive and memory-enhancing effects. It may also have neuroprotective effects, making it useful for studying neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam involves the reaction of 4-fluoroacetophenone with 4-morpholinylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with phenyl magnesium bromide to obtain 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam has been extensively studied for its potential cognitive and memory-enhancing effects. Studies have shown that it may improve cognitive function, memory, and learning ability in rodents. It has also been shown to increase attention, motivation, and focus in humans. Furthermore, it may have neuroprotective effects and could potentially be used to treat neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2.ClH/c21-18-10-8-16(9-11-18)19(23)7-4-12-22-13-14-24-20(15-22)17-5-2-1-3-6-17;/h1-3,5-6,8-11,20H,4,7,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCVEKSVCTUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)


![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)